![molecular formula C13H8F3N3O3 B187844 Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 5848-40-8](/img/structure/B187844.png)
Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Effets Biochimiques Et Physiologiques
Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its high purity level, which allows for accurate and reproducible results. However, one limitation is that it may be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further investigate its potential use as a treatment for Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
The synthesis of Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported in the literature. The method involves the reaction of 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with methanol in the presence of a catalyst. The resulting product is a white solid with a high purity level.
Applications De Recherche Scientifique
Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
5848-40-8 |
|---|---|
Nom du produit |
Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Formule moléculaire |
C13H8F3N3O3 |
Poids moléculaire |
311.22 g/mol |
Nom IUPAC |
methyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H8F3N3O3/c1-21-12(20)7-6-17-19-10(13(14,15)16)5-8(18-11(7)19)9-3-2-4-22-9/h2-6H,1H3 |
Clé InChI |
XSTUNGJHZPJANP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CO3 |
SMILES canonique |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




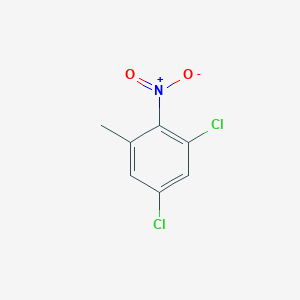
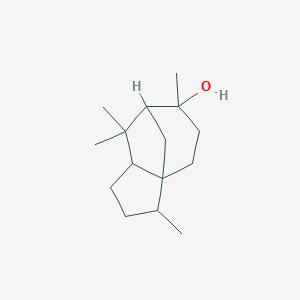

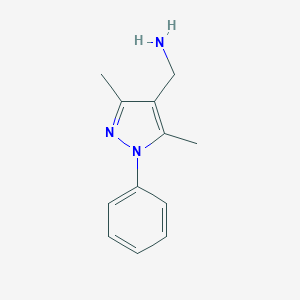
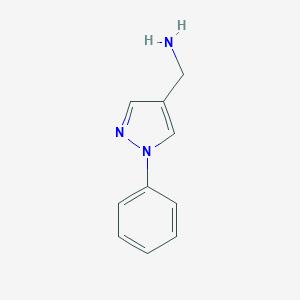
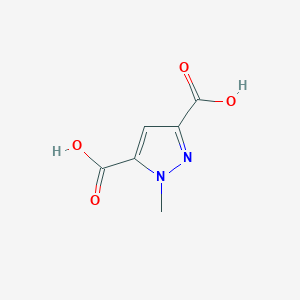
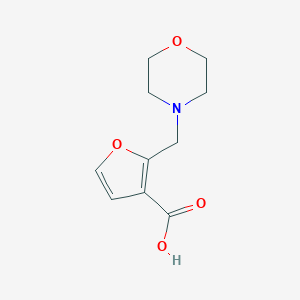
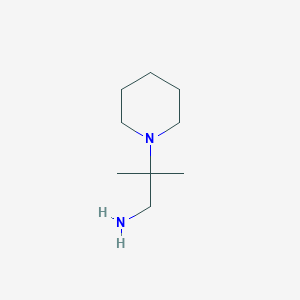

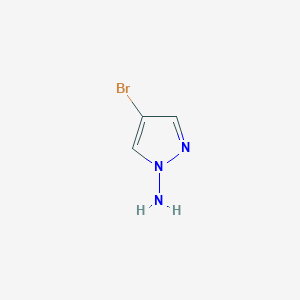
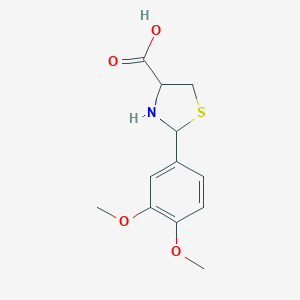
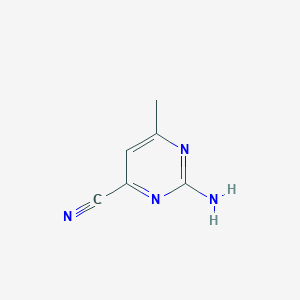
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)